molecular formula C19H30BN3O4 B14027128 tert-butyl N-[3-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazol-1-yl]-1-bicyclo[1.1.1]pentanyl]carbamate

tert-butyl N-[3-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazol-1-yl]-1-bicyclo[1.1.1]pentanyl]carbamate

Cat. No.: B14027128
M. Wt: 375.3 g/mol
InChI Key: MULPVGSUYREXTN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

tert-Butyl N-[3-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazol-1-yl]-1-bicyclo[111]pentanyl]carbamate is a complex organic compound with a unique structure that includes a pyrazole ring, a bicyclo[111]pentane moiety, and a dioxaborolane group

Preparation Methods

The synthesis of tert-butyl N-[3-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazol-1-yl]-1-bicyclo[1.1.1]pentanyl]carbamate typically involves multiple steps. One common method starts with tert-butyl-4-hydroxypiperidine-1-carboxylate as the starting material. . The reaction conditions often involve the use of catalysts and specific solvents to ensure high yield and purity.

Chemical Reactions Analysis

tert-Butyl N-[3-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazol-1-yl]-1-bicyclo[1.1.1]pentanyl]carbamate can undergo various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and catalysts like palladium in coupling reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

tert-Butyl N-[3-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazol-1-yl]-1-bicyclo[1.1.1]pentanyl]carbamate has several applications in scientific research:

Mechanism of Action

The mechanism of action of tert-butyl N-[3-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazol-1-yl]-1-bicyclo[1.1.1]pentanyl]carbamate involves its interaction with specific molecular targets. The dioxaborolane group can form reversible covalent bonds with diols and other nucleophiles, making it useful in various chemical reactions. The pyrazole ring and bicyclo[1.1.1]pentane moiety contribute to the compound’s stability and reactivity, allowing it to participate in a wide range of chemical processes .

Comparison with Similar Compounds

Similar compounds to tert-butyl N-[3-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazol-1-yl]-1-bicyclo[1.1.1]pentanyl]carbamate include:

The uniqueness of this compound lies in its bicyclo[1.1.1]pentane moiety, which imparts distinct chemical properties and reactivity compared to other similar compounds.

Properties

Molecular Formula

C19H30BN3O4

Molecular Weight

375.3 g/mol

IUPAC Name

tert-butyl N-[3-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazol-1-yl]-1-bicyclo[1.1.1]pentanyl]carbamate

InChI

InChI=1S/C19H30BN3O4/c1-15(2,3)25-14(24)22-18-10-19(11-18,12-18)23-9-13(8-21-23)20-26-16(4,5)17(6,7)27-20/h8-9H,10-12H2,1-7H3,(H,22,24)

InChI Key

MULPVGSUYREXTN-UHFFFAOYSA-N

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CN(N=C2)C34CC(C3)(C4)NC(=O)OC(C)(C)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.